N-[(4-sulfamoylphenyl)methyl]furan-2-carboxamide
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Overview
Description
N-[(4-sulfamoylphenyl)methyl]furan-2-carboxamide is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a sulfamoylphenyl group, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-sulfamoylphenyl)methyl]furan-2-carboxamide typically involves the reaction of 4-sulfamoylbenzylamine with furan-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction is performed at room temperature and yields the desired product after purification .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can also be explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[(4-sulfamoylphenyl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group in the sulfamoylphenyl moiety can be reduced to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are typically used.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino-substituted derivatives.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Explored for its antimicrobial and anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines and bacteria.
Mechanism of Action
The mechanism of action of N-[(4-sulfamoylphenyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the enzyme from catalyzing its substrate. This inhibition can occur through various mechanisms, such as competitive inhibition, where the compound competes with the substrate for binding to the active site .
Comparison with Similar Compounds
Similar Compounds
N-(4-sulfamoylphenyl)furan-2-carboxamide: Similar structure but lacks the methyl group on the furan ring.
N-(4-sulfamoylphenyl)thiazole-2-carboxamide: Contains a thiazole ring instead of a furan ring.
N-(4-sulfamoylphenyl)benzamide: Contains a benzene ring instead of a furan ring.
Uniqueness
N-[(4-sulfamoylphenyl)methyl]furan-2-carboxamide is unique due to the presence of both the furan ring and the sulfamoylphenyl group, which confer distinct chemical and biological properties. The furan ring provides aromatic stability and reactivity, while the sulfamoylphenyl group contributes to its biological activity, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[(4-sulfamoylphenyl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4S/c13-19(16,17)10-5-3-9(4-6-10)8-14-12(15)11-2-1-7-18-11/h1-7H,8H2,(H,14,15)(H2,13,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDQCIWVGDLCRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=CC=C(C=C2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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